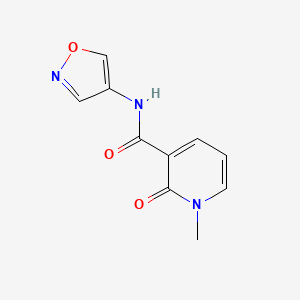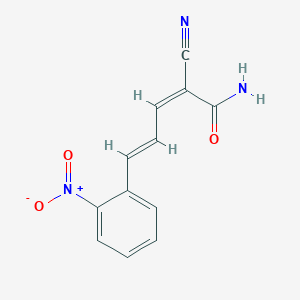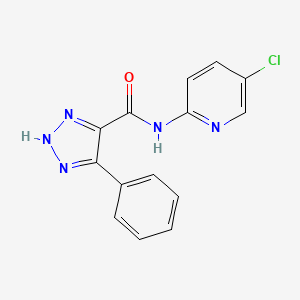![molecular formula C17H27N3O B2941305 2-[1-(Cyclohexylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2380141-55-7](/img/structure/B2941305.png)
2-[1-(Cyclohexylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Cyclohexylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine, commonly known as CMP, is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CMP is a heterocyclic compound that contains a pyrimidine ring and a piperidine ring, which makes it an interesting molecule to study for its biological activities.
Mécanisme D'action
The exact mechanism of action of CMP is not fully understood. However, it has been suggested that CMP may act by modulating the activity of certain neurotransmitters, such as serotonin and dopamine, in the brain. It may also interact with ion channels and receptors, such as voltage-gated sodium channels and GABA receptors, to produce its biological effects.
Biochemical and Physiological Effects:
CMP has been shown to produce various biochemical and physiological effects in animal models. It has been reported to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in the blood. Additionally, CMP has been reported to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in the brain and liver.
Avantages Et Limitations Des Expériences En Laboratoire
CMP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It has also been shown to exhibit good solubility in various solvents, which makes it suitable for use in different experimental setups. However, CMP has some limitations as well. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. It may also exhibit toxicity at high doses, which may limit its use in certain experimental setups.
Orientations Futures
There are several future directions for the study of CMP. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as epilepsy, depression, and cancer. Another direction is to study its interactions with different ion channels and receptors to gain a better understanding of its mechanisms of action. Additionally, the synthesis of new derivatives of CMP may lead to the discovery of compounds with improved biological activities and reduced toxicity.
Méthodes De Synthèse
The synthesis of CMP involves the condensation of 5-methyl-2-hydroxypyrimidine with 1-(cyclohexylmethyl)piperidin-4-one in the presence of a base, such as potassium carbonate, and a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an intermediate, which is then converted into CMP by treatment with a mild acid, such as hydrochloric acid.
Applications De Recherche Scientifique
CMP has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, such as anticonvulsant, analgesic, anti-inflammatory, and antidepressant activities. It has also been shown to possess anti-tumor and anti-microbial properties.
Propriétés
IUPAC Name |
2-[1-(cyclohexylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-14-11-18-17(19-12-14)21-16-7-9-20(10-8-16)13-15-5-3-2-4-6-15/h11-12,15-16H,2-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIRBXIJWXCDTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Cyclohexylmethyl)piperidin-4-yl]oxy}-5-methylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2941222.png)
![N-cyclohexyl-3-[1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2941223.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B2941229.png)
![5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2941230.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2941233.png)
![N-(4-chlorobenzyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941234.png)
![1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2941236.png)
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide](/img/structure/B2941237.png)




![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)